Mianserin N-Oxide
Description
Overview of Mianserin (B1677119) as a Tetracyclic Antidepressant
Mianserin is classified as an atypical or tetracyclic antidepressant (TeCA) and has been utilized primarily in Europe and other parts of the world for the treatment of depression. wikipedia.orgpatsnap.com It is chemically related to mirtazapine, sharing some similarities in action and effects, though notable differences exist, such as mianserin's higher noradrenergic activity and lower 5-HT3 receptor antagonism. wikipedia.org
Mianserin was developed by Organon International, with initial patents granted in the Netherlands in 1967. wikipedia.org It was subsequently launched in France in 1979 and shortly thereafter in the UK. wikipedia.org Mianserin was among the earlier antidepressants introduced to the UK market that presented a lower risk in overdose compared to tricyclic antidepressants. wikipedia.org While not approved in the United States, its analogue, mirtazapine, is available there. wikidoc.org
Therapeutically, mianserin is indicated for the treatment of major depressive disorder, typically at higher doses (30–90 mg/day). wikipedia.org Lower doses (around 10 mg/day) have also been used to address insomnia. wikipedia.org Mianserin's efficacy in treating depression appears comparable to that of various other antidepressants, including amitriptyline, citalopram, and fluoxetine. wikidoc.org It has also been explored as an augmentation strategy in treatment-resistant depression and as an adjunct in schizophrenia to potentially reduce negative and cognitive symptoms. wikidoc.org
Mianserin's pharmacological profile is characterized by its interaction with several neurotransmitter systems. patsnap.compatsnap.com It is described as a noradrenergic and specific serotonergic antidepressant (NaSSA). wikidoc.org Mianserin primarily acts as an antagonist or inverse agonist at a range of receptors, including histamine (B1213489) H1, serotonin (B10506) 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors, as well as alpha-1 and alpha-2 adrenergic receptors. wikipedia.orgwikidoc.orgpatsnap.com Additionally, it functions as a norepinephrine (B1679862) reuptake inhibitor. wikipedia.org
Its antagonism of somatodendritic and presynaptic alpha-2 adrenergic receptors, which typically act as inhibitory autoreceptors and heteroreceptors, leads to a disinhibition of norepinephrine, dopamine, serotonin, and acetylcholine (B1216132) release in various brain regions. wikipedia.orgwikidoc.org The potent antagonism of the histamine H1 receptor contributes to mianserin's marked sedative effects. wikipedia.orgwikidoc.orghpra.ie While it has little effect on central serotonin uptake, it has been shown to increase peripheral serotonin uptake in depressed individuals. hpra.ie Unlike some other antidepressants, mianserin has negligible affinity for muscarinic acetylcholine receptors, thus lacking significant anticholinergic properties. wikidoc.orghpra.ie
Historical Context and Therapeutic Applications of Mianserin
Identification and Significance of Mianserin N-Oxide as a Major Metabolite
Mianserin undergoes extensive metabolism in the liver, resulting in the formation of several metabolites. wikipedia.orghpra.ierelis.no this compound has been identified as one of the major metabolic products of this process. wikipedia.orgrelis.nopillbuys.comresearchgate.netresearchgate.netresearchgate.net
The formation of this compound occurs through the N-oxidation pathway, which is a significant route in the metabolism of mianserin. wikipedia.orgpatsnap.comwikidoc.orghpra.ierelis.nopillbuys.comresearchgate.netresearchgate.netmdpi.comdrugbank.comnih.govnih.govnih.gov This metabolic transformation involves the addition of an oxygen atom to the nitrogen atom within the mianserin molecule. In humans, this process is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, and also by CYP1A2. researchgate.netresearchgate.net Flavin-containing monooxygenase (FMO) enzymes are also known to catalyze the N-oxidation of tertiary alkylamino moieties present in drugs like mianserin. mdpi.com
Research using expressed CYP2D isoforms has shown that N-oxidation activity toward mianserin is specific to CYP2D1, although its level is relatively low compared to other metabolic activities like 8-hydroxylation and N-demethylation catalyzed by other CYP2D isoforms. researchgate.netnih.gov Studies investigating the stereoselectivity of mianserin metabolism have indicated that N-oxidation by CYP2D1 is specific to the R(-)-enantiomer of mianserin. nih.gov
Mianserin is metabolized via several main pathways, including 8-hydroxylation, N-demethylation, and N-oxidation. researchgate.netnih.gov This leads to the formation of key metabolites such as 8-hydroxymianserin (B23177), desmethylmianserin (B137421), and this compound. relis.nopillbuys.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov Desmethylmianserin is often reported as a major metabolite in humans. relis.nonih.gov
A significant difference between these metabolites lies in their pharmacological activity. While desmethylmianserin and 8-hydroxymianserin substantially retain pharmacological properties indicative of antidepressant activity, they are generally less active than the parent compound, mianserin, particularly in tests related to sedation. relis.nopillbuys.comresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net In contrast, this compound is typically reported as being inactive or only weakly active in most pharmacological tests. pillbuys.comresearchgate.netmdpi.comnih.gov
Studies comparing the effects of mianserin and its metabolites on behavioral screens for antidepressant activity have suggested that the antidepressant-like effects are primarily attributable to the parent compound rather than its metabolites. researchgate.net For instance, in one study, racemic mianserin produced antidepressant-like effects, while its metabolites, including desmethylmianserin and 8-hydroxymianserin, showed no clear dose-related effect at the tested doses. researchgate.net Although that specific study did not detail the effects of this compound, other sources consistently indicate its lack of significant pharmacological activity. pillbuys.comresearchgate.netmdpi.comnih.gov
The extent of formation of these metabolites can vary. Desmethylmianserin, for example, has been found in human plasma at concentrations approximately one-third that of mianserin after both single and multiple doses. nih.gov The formation of metabolites can also exhibit stereoselectivity, with studies showing differences in the metabolism of the R(-) and S(+) enantiomers of mianserin by human liver microsomes, leading to variations in the production of 8-hydroxymianserin, desmethylmianserin, and this compound. nih.govnih.gov For instance, hydroxylation may occur more readily with the S-enantiomer, while desmethylmianserin might be the major metabolite of the R-enantiomer. nih.gov
Here is a summary of the key mianserin metabolites and their general pharmacological activity:
| Metabolite | Pharmacological Activity |
| Mianserin | Active (Antidepressant) |
| Desmethylmianserin | Substantially retains activity, less potent than parent drug relis.nopillbuys.comresearchgate.netresearchgate.netnih.gov |
| 8-Hydroxymianserin | Substantially retains activity, less potent than parent drug relis.nopillbuys.comresearchgate.netresearchgate.netnih.gov |
| This compound | Inactive or weakly active pillbuys.comresearchgate.netmdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-5-oxido-2-aza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(21)11-10-19-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(19)13-20/h2-9,18H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXWJOYXVNLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891482 | |
| Record name | Mianserin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62510-46-7 | |
| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mianserin 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062510467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mianserin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIANSERIN 2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWZ32657N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical and Enzymatic Aspects of Mianserin N Oxide Formation
Cytochrome P450 (CYP) Isoform Involvement in N-Oxidation
Cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of many drugs, including the N-oxidation of tertiary amines like mianserin (B1677119). mdpi.comhyphadiscovery.com Several CYP isoforms have been implicated in the N-oxidation pathway leading to Mianserin N-Oxide.
Role of Specific CYP Isoforms (e.g., CYP2D1, CYP3A4) in Mianserin N-Oxidation
Research using human liver microsomes and recombinant human CYP isoforms has identified specific enzymes involved in the N-oxidation of mianserin. CYP1A2 and CYP3A4 have been found to be exclusively involved in the N-oxidation of mianserin enantiomers. nih.govdrugbank.com While CYP2D6 is primarily known for mediating the 8-hydroxylation of mianserin, some studies in rats indicated CYP2D1's specificity for N-oxidation, although at a relatively low level. nih.govresearchgate.net In humans, CYP1A2 and CYP3A4 appear to be the primary contributors to N-oxide formation. nih.govdrugbank.com
Data from in vitro studies using recombinant human CYP isoforms highlight the involvement of CYP1A2 and CYP3A4 in mianserin N-oxidation. nih.gov
| Human Recombinant CYP Isoform | Mianserin N-Oxidation Activity |
| CYP1A2 | Exclusively involved nih.gov |
| CYP3A4 | Exclusively involved nih.gov |
| CYP2D6 | Not primarily involved in N-oxidation nih.gov |
| Other CYP isoforms (e.g., 2A6, 2B6, 2C9, 2C19, 2E1) | Generally low or negligible N-oxidation activity nih.gov |
Stereoselectivity of CYP-Mediated N-Oxidation of Mianserin Enantiomers
Mianserin exists as a racemic mixture of S-(+) and R-(-) enantiomers. guidetopharmacology.orgmdpi.com The N-oxidation of these enantiomers by CYP enzymes exhibits stereoselectivity. Studies have shown that the N-oxidation catalyzed by CYP1A2 is significantly greater for the S-(+) enantiomer compared to the R-(-) enantiomer. nih.gov The enantioselectivity for N-oxidation mediated by CYP3A4 has been reported as less clear or obscure in some studies. nih.gov
Research findings indicate a preference for S-(+)-mianserin in CYP1A2-mediated N-oxidation. nih.gov
| CYP Isoform | Stereoselectivity in Mianserin N-Oxidation |
| CYP1A2 | Greater activity for S-(+)-mianserin nih.gov |
| CYP3A4 | Enantioselectivity less clear/obscure nih.gov |
Contribution of Flavin-Containing Monooxygenase (FMO) to Mianserin N-Oxidation
Flavin-containing monooxygenases (FMOs) are another class of enzymes capable of catalyzing the N-oxidation of tertiary amines. semanticscholar.org While CYP enzymes are significant in mianserin N-oxidation, FMOs, particularly FMO3 which is highly expressed in the human liver, can also contribute to this metabolic pathway. fishersci.comnih.gov Although the search results primarily emphasize CYP involvement, the potential contribution of FMOs to mianserin N-oxidation, especially for tertiary amine substrates, is biochemically plausible. semanticscholar.org
Metabolic Pathways and Intermediates Leading to this compound
Mianserin undergoes several metabolic transformations, including aromatic hydroxylation, N-demethylation, and N-oxidation. nih.govresearchgate.netdrugsporphyria.net The N-oxidation pathway directly leads to the formation of this compound. This involves the enzymatic addition of an oxygen atom to the nitrogen atom of the tertiary amine group in mianserin. While the direct intermediate for the N-oxidation reaction is the transition state involving the enzyme and oxygen, the primary product of this specific pathway is this compound. uni.lulgcstandards.com Other metabolic pathways yield metabolites like 8-hydroxymianserin (B23177) and desmethylmianserin (B137421), which can also undergo further metabolism. nih.govresearchgate.netresearchgate.net
The major metabolic pathways of mianserin include:
N-oxidation to this compound. nih.govresearchgate.net
Aromatic hydroxylation to 8-hydroxymianserin. nih.govresearchgate.net
N-demethylation to desmethylmianserin. nih.govresearchgate.net
In Vitro and In Vivo Models for Studying this compound Biogenesis
The biogenesis of this compound has been extensively studied using various experimental models, both in vitro and in vivo.
Utilization of Human Liver Microsomes and Subcellular Fractions
Human liver microsomes are a widely used in vitro model to investigate drug metabolism, including the formation of this compound. nih.govnih.govnih.gov These subcellular fractions contain the necessary enzymes, such as CYPs and FMOs, to carry out oxidative metabolic reactions. Studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in mianserin N-oxidation and the stereoselectivity of these reactions. nih.govnih.govnih.gov The use of recombinant human CYP isoforms expressed in suitable systems also falls under in vitro modeling and has provided detailed insights into the catalytic activity of individual enzymes towards mianserin N-oxidation. nih.govnih.gov
Research using human liver microsomes has demonstrated the formation of this compound as one of the major oxidation products of mianserin metabolism in vitro. nih.govnih.gov These studies have also revealed inter-individual variation in the rate of formation of this metabolite. nih.gov
Application of Cell-Based Systems and Tissue Slices
In vitro systems such as liver microsomes, hepatocytes, and tissue slices have been extensively used to study the metabolism of mianserin and the formation of its N-oxide metabolite. These systems allow for the investigation of enzymatic pathways and the influence of various factors on metabolism outside the complexity of a whole organism.
Studies using human liver microsomes have demonstrated the formation of this compound as one of the stable oxidation products nih.govnih.govnih.gov. These studies have also revealed substantial inter-individual variation in the generation of mianserin metabolites, including the N-oxide nih.gov. Inhibition studies with specific enzyme inhibitors have helped to identify the involvement of different CYP isoforms in the formation of various mianserin metabolites. For example, while some inhibitors affected the formation of other metabolites, the formation of this compound was not always inhibited in the same manner, suggesting distinct enzymatic pathways nih.gov.
Hepatocytes, which are primary liver cells, represent a more physiologically relevant in vitro system compared to microsomes as they retain a wider range of metabolic activities and cellular structures. Hepatocytes have been used to study the metabolism of various compounds, and while direct detailed data on this compound formation specifically in hepatocyte cultures were not extensively found in the provided context, hepatocytes are generally utilized for comprehensive metabolite profiling, including N-oxidation products oup.comlongdom.org.
Tissue slices, particularly liver slices, are another valuable tool for metabolism studies. They maintain the cellular architecture and enzyme cofactors present in the intact tissue, allowing for the investigation of both Phase I and Phase II metabolic enzymes longdom.org. Liver slices from different species, including mice and dogs, have been used to assess drug metabolism and the impact of structural modifications on metabolic stability, including N-dealkylation and potentially N-oxidation nedmdg.org. Studies comparing mianserin metabolism in liver microsomes from different species (rats, mice, rabbits, guinea pigs, and humans) have shown that the major metabolic pathways, including N-oxidation, are generally conserved, although species-specific differences in conjugation pathways exist nih.gov.
Research findings from these cell-based systems and tissue slices have contributed significantly to understanding the enzymes responsible for this compound formation and the factors influencing this metabolic step. For instance, studies using liver microsomes have provided data on the stereoselective metabolism of mianserin enantiomers to their N-oxides nih.govnih.govnih.gov.
Pharmacological Activity and Receptor Interactions of Mianserin N Oxide
Assessment of Pharmacological Activity of Mianserin (B1677119) N-Oxide
The pharmacological activity of mianserin N-oxide has been assessed through various in vitro and in vivo studies, often in comparison to mianserin and its other known metabolites.
Mianserin is primarily known for its activity as a serotonin-receptor antagonist and, to a lesser extent, a norepinephrine (B1679862) antagonist. mdpi.com It is metabolized through several pathways, including N-demethylation, aromatic-ring hydroxylation, and N-oxygenation, leading to metabolites such as N-desmethylmianserin, 8-hydroxymianserin (B23177), and this compound. mdpi.com
Pharmacological tests have indicated that while N-desmethylmianserin and 8-hydroxymianserin substantially retain pharmacological properties indicative of antidepressant activity, they are generally less active than the parent compound mianserin in tests indicative of sedation. nih.govnih.govnih.gov This contrasts sharply with the observed activity of this compound.
This lack of significant activity is a consistent finding across various investigations into the pharmacological properties of mianserin and its metabolites. mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
Comparison with Parent Compound Mianserin and Other Active Metabolites
Investigation of Receptor Binding Affinities and Functional Effects
The limited pharmacological activity of this compound is intrinsically linked to its interactions, or lack thereof, with key pharmacological receptors.
The consensus from research is that this compound is devoid of significant pharmacologic activity. mdpi.comsemanticscholar.org This is attributed to its inability to interact effectively with receptors. Unlike mianserin, which acts as an antagonist at various serotonin (B10506), norepinephrine, and histamine (B1213489) receptors, this compound does not exhibit notable agonist or antagonist properties at these sites at pharmacologically relevant concentrations. mdpi.comsemanticscholar.orgdrugbank.com
The lack of pharmacological activity of N-oxide metabolites, including this compound, is understood to be a consequence of the masking of the potential cationic charge of the amine group. mdpi.comsemanticscholar.org The tertiary amine moiety in the parent compound mianserin can be protonated at physiological pH, allowing for ionic interactions with receptors. mdpi.comsemanticscholar.org This ionic binding is often essential for drug-receptor affinity and subsequent efficacy. mdpi.comsemanticscholar.org In the N-oxide, the nitrogen atom is oxidized, resulting in a formal positive charge on the nitrogen and a negative charge on the attached oxygen. This structural alteration abolishes the potential for the nitrogen to be protonated and form the ionic bonds necessary for significant interaction with many receptors. mdpi.comsemanticscholar.org The loss of this key interaction mechanism explains why N-oxides of drugs, where ionic binding of the amine is a primary pharmacophore, are typically inactive. mdpi.comsemanticscholar.org
Lack of Significant Receptor Interactions or Agonist/Antagonist Properties
Potential for Bioreduction to Parent Mianserin
Despite its limited intrinsic activity, metabolically formed N-oxides of drugs, including this compound, have the potential to revert back to their parent drugs through bioreduction. mdpi.comsemanticscholar.org This process can occur in vivo, effectively converting the inactive N-oxide metabolite back into the pharmacologically active tertiary amine compound. mdpi.comsemanticscholar.org By being converted back to the active form, N-oxide metabolites have been suggested to act as bioreductive prodrugs. mdpi.comsemanticscholar.org This potential for bioreduction means that while this compound itself may be inactive, it could serve as a reservoir for the regeneration of active mianserin within the body.
Toxicological Considerations of Mianserin N Oxide
Assessment of Genotoxicity or Other Adverse Effects
Specific studies directly assessing the genotoxicity of Mianserin (B1677119) N-Oxide were not found within the provided search results. While the evaluation of genotoxic potential is a relevant aspect of pharmaceutical research for related compounds and impurities, concrete data for Mianserin N-Oxide itself was not available in the queried literature. axios-research.com Furthermore, the search results did not detail specific adverse effects directly attributed to exposure to this compound. Consistent with its reported pharmacological inactivity, this compound is generally considered unlikely to cause adverse effects via the mechanisms of the parent drug. The adverse effects discussed in the context of mianserin therapy are predominantly associated with the parent compound. hpra.iemedicines.org.ukwikidoc.orgdrugfuture.comembl.dectdbase.org
Analytical Methodologies for Mianserin N Oxide
Development and Validation of Quantitative Analytical Methods in Biological Matrices
Quantitative analysis of mianserin (B1677119) N-oxide in biological matrices like plasma is essential for understanding its metabolic fate. The development and validation of these methods involve several key steps, including sample preparation, chromatographic separation, and detection, ensuring the method is suitable for its intended purpose.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of mianserin and its metabolites, including mianserin N-oxide, in biological matrices such as human plasma. A fast HPLC method utilizing a monolithic silica (B1680970) column has been developed and validated for the simultaneous determination of mianserin, desmethylmianserin (B137421), 8-hydroxymianserin (B23177), and this compound in human plasma. This method involved solid phase extraction for sample preparation. Chromatographic separation was achieved on a Chromolith Speed Rod monolithic silica column (100mm × 4.6mm i.d.) under isocratic conditions. The mobile phase consisted of a mixture of 25mM phosphate (B84403) buffer (pH 5.3) and acetonitrile (B52724) (74:26 v/v). Detection was performed at 292 nm. The method demonstrated good performance characteristics. researchgate.net
| Analyte | Concentration Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Mean Absolute Recovery (%) | Within-run Precision (% RSD) | Between-run Precision (% RSD) | Within-run Accuracy (%) | Between-run Accuracy (%) |
| Mianserin | 10–200 | 10.0 | 5.0 | 95.7 | 1.6 – 6.9 | 1.3 – 7.2 | 1.4 – 6.4 | 1.5 – 4.5 |
| Desmethylmianserin | 10–150 | 10.0 | 2.5 | 94.8 | 1.6 – 6.9 | 1.3 – 7.2 | 1.4 – 6.4 | 1.5 – 4.5 |
| 8-Hydroxymianserin | 20–300 | 20.0 | 10.0 | 99.6 | 1.6 – 6.9 | 1.3 – 7.2 | 1.4 – 6.4 | 1.5 – 4.5 |
| This compound | 25–500 | 25.0 | 15.0 | 102.6 | 1.6 – 6.9 | 1.3 – 7.2 | 1.4 – 6.4 | 1.5 – 4.5 |
Data derived from ResearchGate researchgate.net.
The total run time for this method was 5 minutes, and the mobile phase flow rate was 3.5 mL/min. researchgate.net The method was validated over specific concentration ranges for each analyte. researchgate.net The precision and accuracy were determined using spiked plasma samples at three different levels, meeting the acceptance criteria. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-MS/MS, is extensively used for the determination of drugs and their metabolites, offering high sensitivity and precision in biological fluids. LC-MS/MS methods have been applied to measure mianserin concentrations in plasma or serum, sometimes including its metabolites such as N-desmethylmianserin, 8-hydroxy mianserin, and this compound. researchgate.netnih.gov These methods often involve sample pretreatment techniques like solid-phase extraction. researchgate.net
An LC-MS method for the simultaneous determination of mianserin and N-desmethylmianserin in human plasma has been described, utilizing liquid-liquid extraction with hexane:isoamylalcohol (98:2) and back extraction with 0.005 M formic acid solution. researchgate.net While this specific method focused on mianserin and N-desmethylmianserin, LC-MS techniques are broadly applicable to this compound as well, given its polarity and mass characteristics. uni.lumassbank.jp
LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Flight Time) MS has been used to obtain mass spectra for Mianserin-N-Oxide in both negative and positive ion modes. massbank.jp In negative ion mode, with a collision energy of 30, a base peak at m/z 277.1441 was observed with a precursor m/z of 279.1503. massbank.jp In positive ion mode, with a collision energy of 45, a base peak at m/z 281.1644 was observed with a precursor m/z of 281.1648. These mass spectral data are valuable for the identification and quantification of this compound using LC-MS-based methods.
Micellar Electrokinetic Chromatography (MEKC) Approaches
Micellar Electrokinetic Chromatography (MEKC) is another separation technique that has been applied to the analysis of mianserin. A stability-indicating MEKC method was developed and validated for the analysis of mianserin hydrochloride in coated tablets. researchgate.netebi.ac.uk This method used a buffer containing (hydroxymethyl)aminomethane (TRIS) and sodium dodecyl sulfate (B86663) (SDS) at pH 10.6 as the electrolyte. researchgate.netebi.ac.uk While this specific application focused on the parent drug in a pharmaceutical formulation, MEKC's capability to separate neutral and charged species makes it potentially applicable to the analysis of this compound, which carries a formal positive charge on the nitrogen and a negative charge on the oxygen. The method for mianserin hydrochloride in tablets demonstrated good linearity, precision, and accuracy. researchgate.net
Reference Standards and Quality Control Applications
This compound is available as a characterized chemical compound and is used as a reference standard for the active pharmaceutical ingredient mianserin. axios-research.com Reference standards are critical for analytical method development, method validation (AMV), and Quality Control (QC) applications throughout the synthesis and formulation stages of drug development. axios-research.comaxios-research.com this compound serves as a reference standard for traceability against pharmacopeial standards. axios-research.com
Reference standards, including those for mianserin impurities and metabolites like this compound, are essential for pharmaceutical research, aiding in product development, regulatory submissions (ANDA and DMF), quality control, method validation, and stability studies. axios-research.com They are also utilized in identifying unknown impurities and evaluating potential genotoxicity. axios-research.com These standards are typically well-characterized and come with Certificates of Analysis (COA) and analytical data to ensure compliance with regulatory standards. axios-research.com
Stability Studies of this compound in Analytical Samples
Stability studies of mianserin and its metabolites in analytical samples, particularly biological matrices like plasma, are important to ensure the integrity of the sample analysis over time. Studies have shown that mianserin and its metabolite N-desmethylmianserin in human plasma are stable during short-term storage periods required for sample preparation and analysis. researchgate.netebi.ac.uk While specific detailed stability data solely for this compound in biological matrices were not extensively found in the immediate search results, the inclusion of this compound alongside mianserin and other metabolites in validated analytical methods researchgate.net implies that its stability characteristics in the tested conditions were deemed sufficient for reliable quantification within the scope of those methods. The extraction procedures and storage conditions used in these validated methods are designed to maintain the stability of the analytes, including metabolites like this compound, throughout the analytical process.
Research Applications and Future Directions for Mianserin N Oxide Studies
Use in Drug Metabolism and Pharmacokinetic Studies
Mianserin (B1677119) N-oxide is a crucial component in studies investigating the metabolism and pharmacokinetics of mianserin. Understanding the formation, distribution, metabolism, and excretion (ADME) of a drug and its metabolites is fundamental in drug development and therapeutic use. chuv.ch
Contribution to Understanding Mianserin's Overall Disposition
Mianserin undergoes hepatic metabolism through several main pathways, including aromatic hydroxylation, N-demethylation, and N-oxidation. wikipedia.orgmdpi.comnih.gov The formation of mianserin N-oxide represents one of these metabolic routes. Studies in human females have identified unchanged mianserin, 8-hydroxymianserin (B23177), and mianserin-2-oxide in urine, with the two metabolites accounting for over 60% of the total urinary radioactivity. nih.gov This highlights the significance of N-oxidation as a metabolic fate for mianserin in humans.
The metabolic pathways of mianserin are depicted below, illustrating the formation of this compound alongside other metabolites. mdpi.com
| Metabolic Pathway | Metabolite |
| N-demethylation | N-desmethylmianserin |
| Aromatic hydroxylation | 8-hydroxymianserin |
| N-oxidation | This compound |
Implications for Therapeutic Drug Monitoring of Mianserin
Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in biological fluids, such as plasma or serum, to optimize therapy. agnp.demdpi.com While this compound is generally considered pharmacologically inactive, its presence and concentration in biological samples can still be relevant in TDM. nih.govmdpi.com
Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed and validated for the simultaneous determination of mianserin and its metabolites, including this compound, in human plasma. researchgate.net The ability to quantify this compound allows researchers and clinicians to monitor the extent of N-oxidation, which can be influenced by factors such as individual metabolic capacity and potential drug-drug interactions affecting the enzymes responsible for its formation. mdpi.comunibo.it
Role in Structure-Activity Relationship (SAR) Studies of Related Compounds
This compound can serve as a reference compound in Structure-Activity Relationship (SAR) studies of mianserin and related tetracyclic compounds. axios-research.com By comparing the chemical structure of this compound to that of mianserin and its other metabolites, and correlating these structures with their observed pharmacological activities (or lack thereof), researchers can gain insights into which parts of the molecule are essential for specific receptor interactions and therapeutic effects. nih.govmdpi.com
The fact that this compound is largely inactive suggests that the N-oxide functional group significantly alters the molecule's ability to bind to its pharmacological targets, such as serotonin (B10506) and noradrenaline receptors. nih.govmdpi.com This information is valuable in the design and synthesis of new compounds with improved efficacy and reduced side effects. mdpi.com
Potential as a Biomarker for Mianserin Exposure or Metabolic Phenotype
Given that this compound is a direct metabolic product of mianserin, its presence and concentration in biological samples could potentially serve as a biomarker. mdpi.com
As a biomarker of exposure, detecting this compound can confirm that an individual has been exposed to mianserin. As a biomarker of metabolic phenotype, the relative concentrations of mianserin and its metabolites, including the N-oxide, can provide information about the activity of the enzymes involved in mianserin metabolism in a particular individual. mdpi.comunibo.it This is relevant because the metabolism of mianserin involves cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, and flavin-containing monooxygenases (FMOs), and genetic variations in these enzymes can lead to inter-individual differences in drug metabolism. wikipedia.orgunibo.itnps.org.au
Future Research Avenues
Future research involving this compound could focus on several areas to further elucidate its role and potential applications.
In-depth Mechanistic Studies of FMO-mediated N-oxidation
The N-oxidation of tertiary amines like mianserin is primarily catalyzed by flavin-containing monooxygenases (FMOs), although CYP enzymes can also be involved to some extent. mdpi.comunibo.itucl.ac.uk FMOs are a family of enzymes that catalyze the oxygenation of various heteroatoms, including nitrogen and sulfur, and they play a significant role in the metabolism of many drugs and xenobiotics. ucl.ac.ukwikipedia.orgnih.gov
While the general mechanism of FMO-mediated oxygen transfer is understood, in-depth mechanistic studies specifically focusing on the FMO-mediated N-oxidation of mianserin could provide valuable insights. wikipedia.orgoptibrium.commdpi.com This could involve detailed enzyme kinetics studies, identification of the specific FMO isoforms involved in mianserin N-oxidation in humans (FMO1-5), and investigation of the factors that influence the activity of these enzymes towards mianserin. ucl.ac.uknih.gov
Understanding the detailed mechanism and the specific enzymes responsible for mianserin N-oxidation can contribute to predicting potential drug interactions and understanding variability in mianserin metabolism among individuals. mdpi.comunibo.it Furthermore, such studies could inform the development of more accurate in vitro models for predicting drug metabolism and guide the design of new drugs with improved metabolic profiles. optibrium.com
Investigation of this compound in Specific Disease States or Patient Populations
Research indicates that this compound is generally considered an inactive or weakly active metabolite in pharmacological tests designed to assess antidepressant activity. nih.govresearchgate.netresearchgate.net However, investigations into its potential roles extend beyond the direct antidepressant effects associated with the parent compound.
One area of recent exploration involves the potential effects of this compound in the context of viral diseases. A study utilizing non-targeted metabolomics and high-throughput molecular docking investigated metabolites produced by Lactobacillus acidophilus for potential anti-PCV2 (Porcine Circovirus Type 2) effects. This compound was among the compounds analyzed in this study, with molecular docking performed to assess its binding affinity to PCV2 Cap and Rep proteins. nih.govresearchgate.net This suggests a potential avenue for investigating this compound in specific disease states, albeit in a non-human or indirectly related context through microbial metabolites.
Advanced Computational Modeling of this compound Interactions
Advanced computational techniques, such as molecular docking, have been applied to study the potential interactions of this compound. In the investigation of Lactobacillus acidophilus metabolites for anti-PCV2 effects, molecular docking was used to analyze the binding scores of various compounds, including this compound, with PCV2 Cap and Rep proteins. nih.govresearchgate.net This type of modeling provides insights into the potential binding affinities and modes of interaction between this compound and specific biological targets.
The molecular docking analysis in the anti-PCV2 study yielded specific docking scores for this compound with the PCV2 Cap and Rep proteins. These scores are presented in the table below. nih.govresearchgate.net
| Compound | Docking Score (Cap) | Docking Score (Rep) |
| This compound | -6.72 | -7.52 |
Computational modeling, including molecular docking, can also contribute to understanding the role of specific chemical moieties, such as alkylamino groups, in drug-receptor interactions and complement in silico predictions for metabolic pathways like those involving cytochrome P450 enzymes. researchgate.netsemanticscholar.org
Exploration of Stereoselective Formation and Clearance
Mianserin is a chiral compound possessing a chiral center. nih.govwikipedia.org Its metabolism in the body involves several pathways, including N-oxidation, N-demethylation, and aromatic hydroxylation. nih.govmims.com The formation of this compound from mianserin can exhibit stereoselectivity.
Studies investigating the metabolism of mianserin have shown that N-oxidation is a metabolic route, and this process is favored for the (S)-enantiomer of mianserin when catalyzed by CYP1A2. nih.gov While CYP2D6 is involved in the 8-hydroxylation of both enantiomers and CYP1A2 catalyzes the N-demethylation of both equally, CYP3A also plays a role in the stereoselective metabolic processes of mianserin to some extent. nih.gov
The stereochemistry of chiral drugs significantly influences their metabolism and pharmacokinetics, as biological systems, particularly enzymes, often exhibit stereoselectivity in their interactions. nih.govresearchgate.netcore.ac.ukbath.ac.uk The distinct metabolic profiles observed for the enantiomers of mianserin underscore the importance of considering stereoselectivity in the formation and clearance of its metabolites, including this compound. nih.gov this compound is recognized as one of the main metabolites of mianserin. researchgate.net
Q & A
Q. How can researchers address ethical gaps in historical studies on this compound’s antidepressant efficacy?
- Methodological Answer :
- Systematic Review : Re-analyze legacy data (e.g., pre-2000 trials) using GRADE criteria to assess bias in randomization, blinding, and attrition .
- Meta-Regression : Adjust for covariates like dosing regimens (e.g., 30–60 mg/day) and patient subgroups (e.g., geriatric vs. adult populations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
